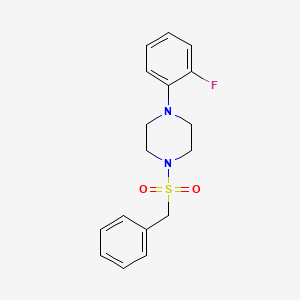![molecular formula C17H18N2OS B5719078 N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide, commonly known as DTC, is a chemical compound that has been extensively studied for its various biochemical and physiological effects. DTC is a thioamide derivative of 2-phenylacetamide, which has been widely used as a starting material for the synthesis of various bioactive compounds.
Wirkmechanismus
The mechanism of action of DTC is not fully understood. However, it is believed that DTC exerts its biological activity by inhibiting the activity of various enzymes, including acetylcholinesterase, tyrosinase, and urease. In addition, DTC has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DTC has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and analgesic activities. DTC has been shown to scavenge free radicals and protect against oxidative stress. In addition, DTC has been found to reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DTC is a relatively inexpensive and easy-to-synthesize compound, which makes it an attractive option for research studies. However, DTC has limited solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of DTC is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on DTC. One area of interest is the development of DTC-based drugs for the treatment of various diseases, including cancer and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of DTC and its potential therapeutic targets. Finally, the development of new synthesis methods for DTC could lead to the discovery of novel bioactive compounds.
Synthesemethoden
The synthesis of DTC involves the reaction of 2-phenylacetamide with carbon disulfide and 2,4-dimethylaniline in the presence of a base. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
DTC has been extensively studied for its various biological activities, including antimicrobial, antifungal, and anticancer properties. DTC has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. In addition, DTC has been found to exhibit potent anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-8-9-15(13(2)10-12)18-17(21)19-16(20)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTARRJRLDKIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5718996.png)
![3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5719010.png)
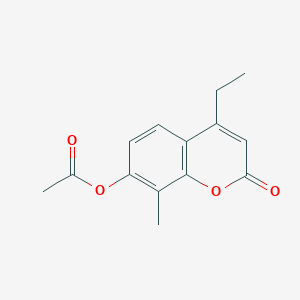
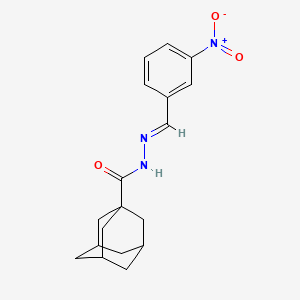
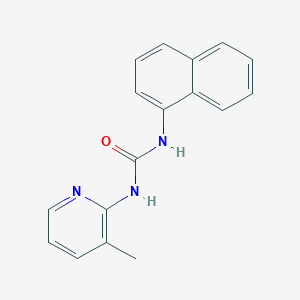
![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)
![2-[(4-methoxybenzyl)thio]-N-phenylacetamide](/img/structure/B5719033.png)
![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)
![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)

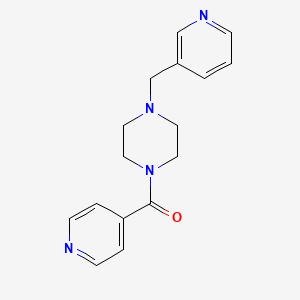
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
